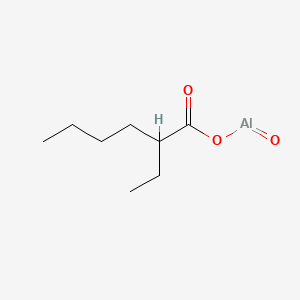
1-Heptadecanoyl-rac-glycerol
Overview
Description
1-Heptadecanoyl-rac-glycerol, also known as 2,3-dihydroxypropyl heptadecanoate, is a monoglyceride . It has been identified as one of the lipophilic compounds present in the woods of different eucalypt hybrids and in the extracts of wheat bran .
Synthesis Analysis
This compound may be employed as an internal standard during the quantitative estimation of 2-arachidonoyl glycerol (2-AG) in tissue lipid extracts of overnight fasted mice by LC/MS (Liquid chromatography–mass spectrometry) .Molecular Structure Analysis
The molecular formula of this compound is C20H40O4 . The InChI string isInChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,21-22H,2-18H2,1H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCC(=O)OCC(CO)O . Chemical Reactions Analysis
This compound is a monoacylglycerol that contains heptadecanoic acid at the sn-1 position. It is active against the bacteria E. aerogens, E. cloacae, P. mirabilis, and S. faecalis .Physical and Chemical Properties Analysis
The molecular weight of this compound is 344.5 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 19 rotatable bonds .Scientific Research Applications
Catalytic Conversion to Fuel Additives
1-Heptadecanoyl-rac-glycerol can be derived from glycerol, a by-product of biodiesel production, offering a sustainable route to value-added chemicals. The catalytic acetalization of glycerol to acetals and ketals presents a promising application, serving as fuel additives. This transformation is facilitated by acid-catalyzed reactions with aldehydes and ketones, utilizing various heterogeneous catalysts such as zeolites and metal-based catalysts. This process underscores the economic and environmental benefits of converting glycerol into solketal, highlighting innovative technologies for sustainable production in bio-refineries (Talebian-Kiakalaieh et al., 2018).
Transformation into C3 Chemicals
The conversion of glycerol into valuable C3 chemicals, such as acrolein, lactic acid, and 1,3-propanediol, through catalytic processes, represents another significant application. These transformations leverage the sustainable and atom-economically favorable features of glycerol compared to petroleum-based resources. Recent advancements have achieved high yields of target products using tailored heterogeneous catalysts, providing insights into reaction mechanisms and contributing to sustainable chemical production from glycerol transformations (Wang, Xiao, & Xiao, 2019).
Production of Glycerol Carbonate
Glycerol carbonate synthesis from glycerol highlights a route to biobased chemicals with wide applications. This synthesis involves glycerolysis of urea and transcarbonation processes, where conditions such as the use of Na2CO3 as a catalyst have been optimized for high yields and selectivity under mild conditions. Glycerol carbonate exhibits excellent plasticizing properties in various formulations, demonstrating the potential of glycerol as a renewable feedstock for environmentally friendly and economically viable chemical production (de Caro et al., 2019).
Hydrogen Production via Glycerol Reforming
The steam reforming of glycerol for hydrogen production offers a promising application, leveraging glycerol as a renewable bio-derived feedstock. This process addresses the challenges in catalytic reforming technologies, such as conversion efficiency and integration of H2 production systems. Glycerol's decentralized production capability enhances its use for hydrogen generation, providing a sustainable alternative to fossil fuel-based hydrogen sources (Schwengber et al., 2016).
Valorization into Polyunsaturated Fatty Acids
The biodiesel industry's by-product, glycerol, serves as a carbon source for the production of polyunsaturated fatty acids (PUFAs), highlighting its valorization into nutraceuticals. This application, primarily based on microalgae cultures, showcases the potential of glycerol in biorefineries to improve biodiesel profitability and environmental sustainability (Abad & Turon, 2012).
Mechanism of Action
Target of Action
The primary target of 1-Heptadecanoyl-rac-glycerol is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation .
Mode of Action
This compound exhibits its anti-inflammatory activity by suppressing the expression of iNOS . By inhibiting iNOS, the compound reduces the production of nitric oxide, thereby mitigating the inflammatory response .
Biochemical Pathways
The inhibition of iNOS by this compound affects the nitric oxide synthesis pathway . This pathway is involved in various biological processes, including vasodilation, immune response, and neurotransmission. By suppressing iNOS, the compound disrupts the production of nitric oxide, leading to a decrease in inflammation .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting iNOS and subsequently decreasing nitric oxide production, the compound helps mitigate the inflammatory response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is active.
Future Directions
While specific future directions for 1-Heptadecanoyl-rac-glycerol were not found, lipidomics, the large-scale study of pathways and networks of cellular lipids in biological systems, is a rapidly growing field. The study of lipids like this compound could provide valuable insights into cellular function and the pathogenesis of disease .
Biochemical Analysis
Biochemical Properties
1-Heptadecanoyl-rac-glycerol plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the occurrence of inflammation by suppressing the expression of inducible nitric oxide synthase (iNOS) related to inflammation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,3-dihydroxypropyl heptadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,21-22H,2-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQHVRAGMNPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276028 | |
| Record name | 1-heptadecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68002-72-2, 5638-14-2 | |
| Record name | Glycerides, C14-26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C14-26 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-heptadecanoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-26 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTADECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7K7PLW5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















